2-Ethyl-2-butenoic acid

Description

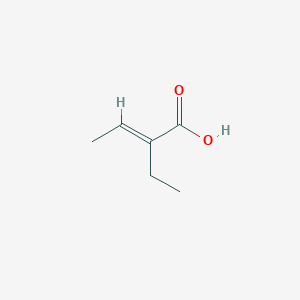

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-ethylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSQJVOLYQRELE-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309241 | |

| Record name | (2E)-2-Ethyl-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-13-9, 4411-99-8 | |

| Record name | (2E)-2-Ethyl-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-ethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004411998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Ethyl-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-butenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Ethyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-2-butenoic acid. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a workflow diagram for the experimental determination of the acid dissociation constant (pKa).

Core Physicochemical Properties

This compound, also known as 2-ethylcrotonic acid, is an unsaturated carboxylic acid. Understanding its physicochemical properties is fundamental for its application in various scientific and industrial fields, including as a potential intermediate in the synthesis of more complex molecules. The properties of the (E)-isomer are most commonly reported.

Data Presentation

The following table summarizes the available quantitative physicochemical data for (E)-2-Ethyl-2-butenoic acid. It is important to note that while some data are from experimental measurements, others are predicted and should be considered as such.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₆H₁₀O₂ | - | [1] |

| Molecular Weight | 114.14 g/mol | - | [1] |

| Melting Point | -35 °C | Experimental | [2] |

| Boiling Point | 200 °C | Experimental | [2] |

| Density | 0.948 g/mL | Experimental | [2] |

| Refractive Index | 1.443 | Experimental | [2] |

| pKa (Strongest Acidic) | ~4.97 | Predicted* | |

| Water Solubility | Insoluble (inferred) | Inferred** | [3] |

*Predicted value is for the structurally similar compound 2-ethylacrylic acid. **Inference is based on the insolubility of the related compound, ethyl but-2-enoate.[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by pressing the open end into the powder and tapping the sealed end on a hard surface to compact the sample.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough range.

-

For an accurate measurement, start heating at a rate of about 10-20°C per minute until the temperature is about 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically 1-2°C).

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a small amount (a few milliliters) of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube or heating bath, making sure the sample is immersed in the heating medium.

-

Heat the side arm of the Thiele tube gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of pKa by Potentiometric Titration

Potentiometric titration is an accurate method for determining the acid dissociation constant (pKa) of a substance.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Volumetric flasks and pipettes

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in the path of the stir bar.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding small increments of the NaOH solution. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, decrease the volume of the increments to obtain more data points around the equivalence point.

-

Continue the titration until the pH begins to plateau again after the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point has been added. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative of the curve.[4]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a solvent.[5]

Apparatus:

-

Stoppered flasks or vials

-

Shaking incubator or orbital shaker at a constant temperature

-

Centrifuge (optional)

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

-

Syringe filters

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of deionized water. The excess solid ensures that a saturated solution is formed.

-

Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the flask for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, allow the undissolved solid to settle. If necessary, centrifuge the sample to aid in the separation of the solid and liquid phases.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtered saturated solution using a pre-validated analytical method.

-

The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa determination of this compound.

References

An In-depth Technical Guide to 2-Ethyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-butenoic acid, a substituted short-chain unsaturated carboxylic acid, represents a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a carboxylic acid moiety and a carbon-carbon double bond, provides multiple sites for chemical modification, making it a potential building block for the synthesis of more complex molecules and pharmacologically active agents. This technical guide provides a comprehensive overview of the known properties, synthesis strategies, and potential applications of this compound, with a focus on information relevant to research and development.

Chemical Identity and Structure

The primary isomer of interest is (E)-2-Ethyl-2-butenoic acid.

-

CAS Number: 1187-13-9 for the (E)-isomer. Another CAS number, 4411-99-8, is also associated with this compound.

-

Molecular Formula: C₆H₁₀O₂[1]

-

Molecular Weight: 114.14 g/mol [1]

-

IUPAC Name: (2E)-2-ethylbut-2-enoic acid

-

Structure:

Physicochemical Properties

A summary of the available physicochemical data for (E)-2-Ethyl-2-butenoic acid is presented in the table below. Data for this specific molecule is limited, and further experimental characterization is warranted.

| Property | Value | Reference |

| CAS Number | 1187-13-9 | [2] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Melting Point | -35 °C | [3] |

| Boiling Point | 200 °C | [3] |

| Density | 0.948 g/mL | [3] |

| Refractive Index | 1.443 | [3] |

Synthesis of this compound: Experimental Protocols

Representative Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from carbonyl compounds and phosphonium ylides. To synthesize an α,β-unsaturated acid, a stabilized ylide derived from an α-haloacetate is typically reacted with a ketone, followed by hydrolysis of the resulting ester.

Materials:

-

2-Butanone

-

Ethyl bromoacetate

-

Triphenylphosphine

-

Strong base (e.g., Sodium hydride or n-butyllithium)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvent for extraction (e.g., Diethyl ether)

-

Anhydrous magnesium sulfate

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous THF. Add ethyl bromoacetate and stir the mixture to form the phosphonium salt. Cool the suspension in an ice bath and slowly add a strong base to generate the ylide.

-

Wittig Reaction: To the ylide solution, add 2-butanone dropwise at 0°C. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Ester Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-ethyl-2-butenoate.

-

Hydrolysis to the Carboxylic Acid: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

-

Purification: Collect the precipitate by filtration and wash with cold water. The crude this compound can be further purified by recrystallization or column chromatography.

Logical Flow of the Wittig-based Synthesis

Caption: A generalized workflow for the synthesis of this compound via the Wittig reaction.

Representative Protocol 2: Synthesis via Reformatsky Reaction and Dehydration

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. Subsequent dehydration yields the α,β-unsaturated ester, which can then be hydrolyzed.

Materials:

-

2-Butanone

-

Ethyl bromoacetate

-

Zinc dust (activated)

-

Anhydrous solvent (e.g., Benzene or Toluene)

-

Iodine (catalytic amount)

-

Sulfuric acid (for dehydration and work-up)

-

Sodium hydroxide

-

Organic solvent for extraction (e.g., Diethyl ether)

-

Anhydrous sodium sulfate

Procedure:

-

Reformatsky Reaction: In a flame-dried flask, place activated zinc dust and a crystal of iodine. Add a solution of 2-butanone and ethyl bromoacetate in anhydrous benzene. Gently heat the mixture to initiate the reaction. Once initiated, maintain a gentle reflux until the zinc is consumed.

-

Work-up and β-Hydroxy Ester Isolation: Cool the reaction mixture and add dilute sulfuric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 3-hydroxy-2-ethyl-2-methylbutanoate.

-

Dehydration: Dehydrate the β-hydroxy ester by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) or by distillation.

-

Hydrolysis: Hydrolyze the resulting ethyl 2-ethyl-2-butenoate using the procedure described in the Wittig protocol (Step 4).

-

Purification: Purify the final product as described in the Wittig protocol (Step 5).

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs suggest several areas of potential interest for researchers.

-

Intermediate in Organic Synthesis: It can serve as a versatile starting material for the synthesis of more complex molecules due to the reactivity of its carboxylic acid group and the double bond.[4]

-

Flavor and Fragrance Industry: Short-chain carboxylic acids and their esters are often used in the flavor and fragrance industry.[4]

-

Precursor for Bioactive Compounds: Its derivatives could be synthesized and screened for various biological activities. The α,β-unsaturated carbonyl moiety is a feature in some pharmacologically active compounds.[4]

Generalized Workflow for Screening Novel Carboxylic Acid Derivatives

Given the limited specific biological data for this compound, the following diagram illustrates a general workflow for the synthesis and subsequent biological screening of novel carboxylic acid derivatives, which could be applied to this compound and its analogs.

Caption: A general workflow for the synthesis and biological screening of novel carboxylic acid derivatives.

Conclusion

This compound is a simple yet potentially versatile molecule. While detailed information on its biological activity and specific, optimized synthesis protocols are currently lacking in the public domain, its chemical structure suggests its utility as a building block in organic synthesis and as a scaffold for the development of new chemical entities. The generalized experimental approaches and screening workflow provided in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further research is necessary to fully elucidate the physicochemical properties, biological activities, and potential applications of this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Ethyl-2-butenoic Acid

Audience: Researchers, scientists, and drug development professionals.

Expected Spectroscopic Data of 2-Ethyl-2-butenoic Acid

Based on the structure of this compound, the following spectroscopic data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the double bond.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Vinylic (=CH-) | 6.5 - 7.5 | Quartet (q) | 1H |

| Ethyl group (-CH₂CH₃) | 2.0 - 2.5 | Quartet (q) | 2H |

| Methyl group (-CH₂CH₃) | 1.0 - 1.3 | Triplet (t) | 3H |

| Methyl group (=C-CH₃) | 1.8 - 2.2 | Doublet (d) | 3H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 170 - 185 |

| Vinylic (=C(COOH)-) | 125 - 140 |

| Vinylic (=CH-) | 135 - 150 |

| Ethyl group (-CH₂CH₃) | 20 - 30 |

| Methyl group (-CH₂CH₃) | 10 - 15 |

| Methyl group (=C-CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretch and a strong C=O stretch.[1][2]

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Hydrogen-bonded O-H stretch |

| C-H (sp² and sp³) | 2850 - 3100 | Medium to Strong | C-H stretching vibrations |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | Carbonyl stretch, conjugated |

| C=C (Alkene) | 1620 - 1680 | Medium | C=C stretching vibration |

| C-O | 1210 - 1320 | Strong | C-O stretching vibration |

| O-H Bend | 910 - 950 | Medium, Broad | Out-of-plane O-H bend |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns for a carboxylic acid.

| m/z Value | Interpretation |

| 114 | Molecular Ion (M⁺) |

| 99 | Loss of a methyl group (-CH₃) |

| 87 | Loss of an ethyl group (-CH₂CH₃) |

| 69 | Loss of a carboxyl group (-COOH) |

| 45 | Carboxyl group fragment [COOH]⁺ |

Spectroscopic Data of a Structurally Related Compound: Ethyl (E)-2-butenoate

For reference, the following tables summarize the available spectroscopic data for Ethyl (E)-2-butenoate, the ethyl ester of a close structural analog.

NMR Data of Ethyl (E)-2-butenoate

The following data is for Ethyl (E)-2-butenoate in CDCl₃.[3]

¹H NMR Data

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| =CH-CO | 6.9 | Doublet of Quartets (dq) | 15.6, 7.0 |

| CH₃-CH= | 5.8 | Doublet of Quartets (dq) | 15.6, 1.8 |

| -O-CH₂- | 4.1 | Quartet (q) | 7.1 |

| =CH-CH₃ | 1.8 | Doublet of Doublets (dd) | 7.0, 1.8 |

| -CH₂-CH₃ | 1.2 | Triplet (t) | 7.1 |

¹³C NMR Data

| Carbon Assignment | Chemical Shift (ppm) |

| C=O | 166.5 |

| =CH-CO | 144.5 |

| CH₃-CH= | 123.2 |

| -O-CH₂- | 60.2 |

| =CH-CH₃ | 17.9 |

| -CH₂-CH₃ | 14.2 |

IR Data of Ethyl (E)-2-butenoate

| Functional Group | Absorption Range (cm⁻¹) |

| C-H (sp² and sp³) | ~2900 - 3100 |

| C=O (Ester) | ~1720 |

| C=C (Alkene) | ~1650 |

| C-O | ~1170, 1270 |

Mass Spectrometry Data of Ethyl (E)-2-butenoate

The mass spectrum of Ethyl (E)-2-butenoate shows a molecular ion peak at m/z = 114.[4]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A wider spectral width (e.g., 200-250 ppm) is required.

-

A longer acquisition time and a greater number of scans are typically needed due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to a known standard (e.g., TMS at 0 ppm).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for volatile compounds and provides characteristic fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to deduce structural information from the fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

The Synthetic Nature of 2-Ethyl-2-butenoic Acid: An Analysis of Its Absence in Natural Sources

An in-depth review of scientific literature and chemical databases reveals no evidence of 2-Ethyl-2-butenoic acid as a naturally occurring compound. A comprehensive search indicates that this specific chemical structure has not been isolated from plant, animal, or microbial sources. One database explicitly notes that this compound is "not found in nature"[1]. This technical guide, therefore, addresses the initial query by first clarifying the synthetic origin of this compound and subsequently providing an overview of the natural occurrence of structurally related compounds that are often found in biological systems.

Structurally Related Analogs Found in Nature

While this compound itself is not a known natural product, several closely related isomers and analogs are well-documented constituents of various natural sources. These compounds, which share a similar carbon skeleton but differ in saturation or functional groups, include (E)-2-butenoic acid (crotonic acid), ethyl 2-butenoate, and 2-ethylbutyric acid. The natural sources of these related molecules are summarized in the table below.

| Compound Name | Structure | Natural Sources | References |

| (E)-2-Butenoic acid (Crotonic acid) | CH₃CH=CHCOOH | Carrot seed, Coffee | [2] |

| Ethyl 2-butenoate (Ethyl crotonate) | CH₃CH=CHCOOCH₂CH₃ | Apples, Papaya, Strawberries, Rum, Wine, Cocoa, Guava, Mussels | [3][4][5] |

| 2-Ethylbutyric acid | CH₃CH₂CH(CH₂CH₃)COOH | Not explicitly detailed in the provided search results, but is a known branched-chain fatty acid. |

Experimental Protocols

Given that this compound is not found in nature, there are no established experimental protocols for its isolation or quantification from natural matrices. The synthesis of this compound, however, would follow standard organic chemistry methodologies, which are outside the scope of this guide on its natural occurrence.

Biological Signaling Pathways

There are no known biological signaling pathways that involve this compound, which is consistent with its absence in living organisms. Research into the biological activities of its naturally occurring analogs is ongoing, but a discussion of those pathways is not directly relevant to the specified topic.

Visualizing Structural Relationships

To clarify the distinctions between this compound and its naturally occurring relatives, the following diagram illustrates their structural relationships.

References

Potential Biological Activity of 2-Ethyl-2-butenoic Acid: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 2-Ethyl-2-butenoic acid based on its structural similarity to other short-chain fatty acids (SCFAs) and butenoic acid derivatives. To date, there is limited direct experimental evidence for the biological effects of this compound. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals, outlining potential mechanisms of action, relevant experimental protocols, and comparative data from related compounds to facilitate future investigation.

Introduction

This compound is a C6 short-chain fatty acid derivative. While direct research into its biological activity is not extensively documented in publicly available literature, its structural characteristics suggest it may share pharmacological properties with other well-studied short-chain fatty acids (SCFAs) and butenoic acid analogs. These related compounds are known to exert significant influence on cellular processes, including gene expression, cell signaling, and inflammatory responses. This guide explores the probable biological activities of this compound by examining the established mechanisms of its structural relatives. The primary hypothesized mechanisms of action are the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs). Additionally, given the role of some SCFAs in modulating inflammatory and cell proliferation pathways, a potential interaction with the STAT5 signaling cascade is also considered.

Potential Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition

Many short-chain fatty acids are known inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to chromatin condensation and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the activation of gene transcription. This mechanism is a key factor in the anti-inflammatory and anti-cancer effects of compounds like butyrate. Given its structure, this compound may act as an HDAC inhibitor, thereby influencing the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.

dot

Caption: Potential HDAC Inhibition Pathway of this compound.

G-Protein Coupled Receptor (GPCR) Activation

Short-chain fatty acids are known ligands for specific G-protein coupled receptors, namely Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[1][2] These receptors are expressed in various tissues, including immune cells, adipocytes, and gut epithelial cells, and are involved in regulating metabolic and inflammatory responses. Activation of FFAR2 and FFAR3 by SCFAs can trigger downstream signaling cascades involving G-proteins such as Gαi/o and Gαq/11, leading to modulation of intracellular cyclic AMP (cAMP) levels and calcium mobilization.[1] It is plausible that this compound could act as an agonist for these receptors, thereby influencing cellular signaling pathways related to inflammation and metabolism.

STAT5 Signaling Pathway Modulation

Signal Transducer and Activator of Transcription 5 (STAT5) is a key mediator of cytokine signaling and plays a critical role in cell proliferation, differentiation, and survival. Some short-chain fatty acid derivatives have been shown to induce the phosphorylation and activation of STAT5. This activation can lead to the transcription of target genes that regulate cellular growth and survival. The potential for this compound to modulate STAT5 signaling warrants investigation, as this could have implications for its use in contexts such as hematopoiesis and immune cell regulation.

Quantitative Data on Related Compounds

While no specific quantitative data for this compound is currently available, the following tables summarize the inhibitory concentrations (IC50) of other short-chain fatty acids and butenoic acid derivatives against HDACs. This data provides a comparative framework for estimating the potential potency of this compound.

Table 1: IC50 Values of Short-Chain Fatty Acids against HDACs

| Compound | IC50 (mM) | Cell Line/Assay Condition | Reference |

| Butyrate | 0.09 | Nuclear extracts from HT-29 cells | |

| Propionate | Less potent than butyrate | Nuclear extracts from HT-29 cells | |

| Butyric Acid | 0.318 | Recombinant human HDAC3 |

Table 2: IC50 Values of Butenoic Acid Derivatives and Other HDAC Inhibitors

| Compound | HDAC Isoform | IC50 (nM) | Reference |

| 4-Phenyl-3-butenoic acid (PBA) | Selected HDAC isoforms | Micromolar range | |

| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | Selected HDAC isoforms | ~30-fold lower than PBA | |

| Vorinostat (SAHA) | HDAC1 | 13.2 | |

| Vorinostat (SAHA) | HDAC2 | 77.2 | |

| Vorinostat (SAHA) | HDAC3 | 8,908 |

Experimental Protocols

To investigate the potential biological activities of this compound, the following experimental protocols, which are standard in the field for studying SCFAs and their derivatives, are recommended.

dot

Caption: Proposed Experimental Workflow for this compound.

HDAC Inhibition Assay

Objective: To determine if this compound inhibits HDAC activity and to quantify its potency (IC50).

Methodology:

-

Preparation of Nuclear Extracts:

-

Culture a relevant cell line (e.g., HT-29 human colon carcinoma cells) to confluency.

-

Harvest cells and isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.

-

Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

-

-

HDAC Activity Assay:

-

Use a commercially available fluorometric HDAC activity assay kit.

-

Prepare a reaction mixture containing the nuclear extract, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and varying concentrations of this compound.

-

Include a known HDAC inhibitor (e.g., Trichostatin A or sodium butyrate) as a positive control and a vehicle control (e.g., DMSO or PBS).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution provided in the kit.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

-

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

GPCR Signaling Assay (cAMP Measurement)

Objective: To assess whether this compound activates FFAR2 or FFAR3 by measuring changes in intracellular cAMP levels.

Methodology:

-

Cell Culture and Transfection:

-

Use a cell line that endogenously expresses FFAR2 and/or FFAR3 (e.g., certain immune cell lines) or a host cell line (e.g., HEK293) transiently or stably transfected with the receptor of interest.

-

-

cAMP Assay:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound.

-

Include a known agonist for the receptor as a positive control and a vehicle control.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

-

STAT5 Activation Assay (Western Blot)

Objective: To determine if this compound induces the phosphorylation of STAT5.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., a hematopoietic cell line like Ba/F3) in the appropriate medium.

-

Starve the cells of growth factors for a few hours to reduce basal STAT5 phosphorylation.

-

Treat the cells with different concentrations of this compound for various time points (e.g., 15, 30, 60 minutes).

-

Include a positive control (e.g., a cytokine like IL-3) and a vehicle control.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 and a loading control protein (e.g., β-actin or GAPDH).

-

[3]4. Data Analysis:

- Quantify the band intensities using densitometry software.

- Normalize the p-STAT5 signal to the total STAT5 and/or the loading control signal.

- Compare the levels of p-STAT5 in treated samples to the controls.

Conclusion

While direct experimental data on the biological activity of this compound is lacking, its structural similarity to other biologically active short-chain fatty acids and butenoic acid derivatives provides a strong rationale for investigating its potential as a modulator of key cellular pathways. The hypothesized mechanisms of HDAC inhibition and GPCR activation, along with potential effects on STAT5 signaling, offer promising avenues for future research. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to explore the pharmacological profile of this compound and to elucidate its potential therapeutic applications.

References

An In-depth Technical Guide to the Isomeric Forms of 2-Ethyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-butenoic acid, a substituted short-chain unsaturated carboxylic acid, exists as two geometric isomers: (E)-2-Ethyl-2-butenoic acid and (Z)-2-Ethyl-2-butenoic acid. These isomers, arising from the restricted rotation around the carbon-carbon double bond, possess the same molecular formula (C₆H₁₀O₂) and molecular weight (114.14 g/mol ) but differ in the spatial arrangement of their substituents. This structural variance can lead to distinct physicochemical properties and biological activities, making their individual characterization crucial for applications in chemical synthesis, pharmacology, and drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of these isomers.

Introduction to Geometric Isomerism in this compound

Geometric isomerism, also known as cis-trans isomerism, is a form of stereoisomerism. In the case of this compound, the double bond between the second and third carbon atoms prevents free rotation, leading to two fixed spatial arrangements of the substituent groups.

-

(E)-2-Ethyl-2-butenoic acid (trans-isomer): The higher priority groups on each carbon of the double bond (according to Cahn-Ingold-Prelog priority rules) are on opposite sides.

-

(Z)-2-Ethyl-2-butenoic acid (cis-isomer): The higher priority groups on each carbon of the double bond are on the same side.

The IUPAC name for the trans-isomer is (E)-2-ethylbut-2-enoic acid, and for the cis-isomer, it is (Z)-2-ethylbut-2-enoic acid.[1][2]

Physicochemical Properties

The different spatial arrangements of the functional groups in the (E) and (Z)-isomers are expected to influence their physical and chemical properties, such as polarity, boiling point, melting point, and solubility. While comprehensive experimental data for both isomers is limited, some properties have been reported or can be inferred from related compounds.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (E)-2-Ethyl-2-butenoic acid | (Z)-2-Ethyl-2-butenoic acid |

| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol [3] | 114.14 g/mol |

| CAS Number | 1187-13-9[3] | Not available |

| Density | 0.9578 g/cm³ | No data available |

| Boiling Point | 209.05 °C | No data available |

| Melting Point | 45.5 °C | No data available |

| Refractive Index | 1.4475 | No data available |

Note: Data for the (Z)-isomer is largely unavailable in the searched literature.

Synthesis and Separation of Isomers

The stereoselective synthesis of either the (E) or (Z) isomer of this compound presents a significant chemical challenge. Often, chemical syntheses result in a mixture of both isomers, necessitating effective separation techniques.

General Synthetic Approaches

-

Aldol Condensation: Condensation of an appropriate aldehyde and carboxylic acid derivative followed by dehydration.

-

Wittig Reaction: Reaction of an α-phosphoranylidene ester with a ketone.

-

Grignard Reaction: Carboxylation of a vinyl Grignard reagent. A described synthesis for 2-ethylbutanoic acid involves the reaction of a Grignard reagent (prepared from 3-halopentane) with carbon dioxide.[1]

The stereochemical outcome of these reactions is often dependent on the reaction conditions, catalysts, and substrates used. For instance, the synthesis of related 3-alkyl-4-oxo-2-butenoic acid esters shows that the (Z)-isomer can be obtained from 3-alkyl-4-hydroxybutenolides, which can then be isomerized to the (E)-ester under acidic conditions.[4][5]

Experimental Protocol: Conceptual Synthesis of this compound via Grignard Reaction

This protocol is a conceptual adaptation for the synthesis of the target compound.

Objective: To synthesize this compound.

Materials:

-

(E/Z)-2-bromo-2-pentene

-

Magnesium turnings

-

Dry diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (aqueous solution)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small amount of a solution of (E/Z)-2-bromo-2-pentene in dry diethyl ether to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining solution of (E/Z)-2-bromo-2-pentene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath.

-

Carefully add crushed dry ice to the reaction mixture.

-

After the addition of dry ice is complete, allow the mixture to warm to room temperature.

-

Acidify the mixture by slowly adding aqueous hydrochloric acid.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a mixture of (E) and (Z)-2-Ethyl-2-butenoic acid.

Separation of Isomers

The separation of (E) and (Z) isomers can be challenging due to their similar physical properties. Chromatographic methods are typically employed:

-

Gas Chromatography (GC): Can be used for the separation of volatile derivatives, such as the ethyl esters of the acids. The choice of the stationary phase is critical for achieving good resolution.[6]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a potential method for separating the isomers. The use of silver ions in the mobile phase has been shown to be effective for separating geometric isomers of other unsaturated fatty acid esters by forming reversible charge-transfer complexes.[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and differentiation of the (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between geometric isomers. The chemical shifts of the protons and carbons attached to or near the double bond will differ due to the different anisotropic effects of the substituent groups. For (E) and (Z)-2-butenoic acid esters, the chemical shifts of the vinylic proton and the methyl group on the double bond are characteristically different.

While specific NMR data for this compound isomers are not available in the searched literature, data for related compounds like ethyl (E)-2-butenoate can provide insights. For ethyl (E)-2-butenoate, the coupling between the vinylic proton and the protons of the adjacent methyl group can be observed in COSY spectra.[8]

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the O-H bond of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O bond (around 1700 cm⁻¹), and the C=C bond (around 1650 cm⁻¹). The out-of-plane C-H bending vibration for the vinylic proton can be diagnostic for the stereochemistry. For trans isomers, this band is typically stronger and found at a higher wavenumber than for cis isomers.

Mass Spectrometry (MS)

The mass spectra of the (E) and (Z) isomers are expected to be very similar, as they are stereoisomers. Both should show a molecular ion peak corresponding to their molecular weight. The fragmentation patterns are also likely to be nearly identical, making it difficult to distinguish the isomers by mass spectrometry alone without prior separation.

Biological Activity and Potential in Drug Development

There is currently a significant lack of research into the specific biological activities of the isomeric forms of this compound. However, the broader class of butenoic acid derivatives has shown some biological relevance.

-

Derivatives of 2-ethylbut-3-enoic acid are considered as potential precursors for bioactive compounds in drug development.[9]

-

The structurally related compound, 2-ethylhexanoic acid, has been shown to be a metabolite of various industrial chemicals and has been studied for its reproductive and developmental toxicity.[10]

-

Other butenoic acid derivatives have been investigated for their potential as depressants, interacting with GABA receptors.[11]

Given the precedent for biological activity in structurally similar compounds, the (E) and (Z) isomers of this compound represent an unexplored area for pharmacological research. Their potential to interact with biological targets could differ significantly based on their stereochemistry, a common theme in drug development.

Logical Relationships and Experimental Workflows

Synthesis and Isomerization Workflow

The synthesis of a specific isomer of this compound may involve a non-stereoselective synthesis followed by separation or a stereoselective synthesis that favors one isomer. Isomerization from the less stable to the more stable isomer is also a possibility.

Caption: A conceptual workflow for the synthesis and separation of this compound isomers.

Conclusion and Future Directions

The isomeric forms of this compound, (E) and (Z), represent a pair of compounds with largely unexplored potential. While some physicochemical data for the (E)-isomer is available, there is a significant knowledge gap concerning the (Z)-isomer and the biological activities of both. Future research should focus on:

-

Developing robust, stereoselective synthetic routes to obtain pure samples of each isomer.

-

Comprehensive characterization of the physicochemical and spectroscopic properties of the (Z)-isomer.

-

Screening both isomers for a wide range of biological activities, including antimicrobial, anticancer, and receptor-binding assays.

A deeper understanding of the distinct properties and biological functions of these isomers could unlock their potential in medicinal chemistry and materials science.

References

- 1. (2E)-2-Ethyl-2-butenoic acid | C6H10O2 | CID 5462799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H10O2 | CID 107546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Butenoic acid, 2-ethyl-, (2E)- [webbook.nist.gov]

- 4. Item - Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer - figshare - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Butenoic acid, ethyl ester, (E)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Butenoic acid, ethyl ester, (Z)- [webbook.nist.gov]

- 9. Buy 2-ethylbut-3-enoic acid | 10545-07-0 [smolecule.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Depressant - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 2-Ethyl-2-butenoic Acid: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Ethyl-2-butenoic acid, a valuable intermediate in organic synthesis and drug development. The synthesis is a two-step process commencing with an aldol condensation of n-butyraldehyde and acetaldehyde to form the intermediate, 2-ethyl-2-butenal. Subsequent oxidation of this intermediate yields the final product, this compound. This protocol outlines the required reagents, reaction conditions, and purification methods.

Introduction

This compound is an unsaturated carboxylic acid with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Its structural features, including a C=C double bond and a carboxylic acid moiety, make it a versatile synthon for various chemical transformations. The described synthetic route offers a reliable and scalable method for its preparation in a laboratory setting.

Overall Reaction Scheme

Figure 1: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

n-Butyraldehyde, acetaldehyde, and 2-ethyl-2-butenal are flammable and volatile. Avoid open flames and sources of ignition.

-

Potassium dichromate is a strong oxidizing agent and is toxic and carcinogenic. Handle with extreme care.

-

Concentrated sulfuric acid is highly corrosive. Handle with caution and add it to water slowly, never the other way around.

-

Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols for the Quantification of 2-Ethyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique for the quantification of organic acids. The method relies on the separation of the analyte from a sample matrix on a stationary phase followed by detection using a UV detector. The chromophore in 2-Ethyl-2-butenoic acid allows for sensitive detection at low wavelengths.

Experimental Protocol: HPLC-UV Quantification of this compound

This protocol outlines the steps for sample preparation, instrument setup, and analysis.

1. Materials and Reagents

-

This compound standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (85%)

-

Ultrapure water (18.2 MΩ·cm)

-

Sample matrix (e.g., plasma, cell culture media, reaction mixture)

-

Syringe filters (0.22 µm, PTFE or nylon)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

3. Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt (e.g., potassium phosphate monobasic) in ultrapure water. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.22 µm membrane filter.

-

Mobile Phase B (Organic): Acetonitrile (100%).

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The following is a general protocol for biological fluids. It should be optimized based on the specific matrix.

-

Protein Precipitation (for plasma/serum):

-

To 100 µL of the sample, add 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Filtration: Filter the supernatant or diluted sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC-UV Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 210 nm

-

-

Analysis Sequence:

-

Equilibrate the column with the mobile phase for at least 30 minutes.

-

Inject a blank (mobile phase A) to establish a baseline.

-

Inject the series of working standard solutions to generate a calibration curve.

-

Inject the prepared samples.

-

Inject a quality control (QC) standard periodically to monitor instrument performance.

-

6. Data Analysis

-

Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Apply the appropriate dilution factor from the sample preparation step to calculate the final concentration in the original sample.

Data Presentation

The following table summarizes hypothetical quantitative data from a method validation study for the quantification of this compound using the described HPLC-UV method. This data serves as a target for method performance.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | |

| - Intra-day | < 5% |

| - Inter-day | < 8% |

| Accuracy (Recovery %) | 92 - 108% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Caption: Workflow for this compound quantification.

HPLC-UV Analysis Logic

This diagram outlines the logical steps within the HPLC-UV instrument during the analysis.

Caption: HPLC-UV analysis logical flow.

Signaling Pathway (Placeholder)

As this compound's specific signaling pathways are not well-defined in publicly available literature, a generalized metabolic pathway diagram is provided as a placeholder. This can be adapted as more information becomes available.

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

The provided HPLC-UV method offers a reliable starting point for the quantification of this compound. It is imperative that researchers, scientists, and drug development professionals perform in-house validation of this method for their specific application and matrix to ensure data accuracy and reliability, adhering to relevant regulatory guidelines. The presented protocols and data serve as a comprehensive guide for establishing a robust analytical workflow.

Application Notes and Protocols: 2-Ethyl-2-butenoic Acid as a Versatile Building Block for Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-butenoic acid is a versatile organic building block with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its unique branched structure and α,β-unsaturation offer multiple reaction sites for derivatization, enabling the creation of diverse molecular architectures. This document provides detailed protocols for the synthesis of novel amide and ester derivatives of this compound and presents representative data on their potential biological activities.

Core Reactions and Derivatives

The carboxyl group and the double bond of this compound are the primary sites for chemical modification. Activation of the carboxylic acid to its more reactive acyl chloride form, (E)-2-ethyl-2-butenoyl chloride, facilitates the synthesis of a wide range of amide and ester derivatives. These derivatives are of particular interest in drug discovery due to the prevalence of amide and ester functionalities in biologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of (E)-2-Ethyl-2-butenoyl Chloride

This protocol outlines the conversion of this compound to its acyl chloride, a key intermediate for further derivatization.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1.2 equivalents of thionyl chloride or oxalyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

The resulting crude (E)-2-ethyl-2-butenoyl chloride can be used directly in the next step or purified by vacuum distillation.

Troubleshooting & Optimization

Technical Support Center: 2-Ethyl-2-butenoic Acid Purification

Welcome to the technical support center for the purification of 2-Ethyl-2-butenoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are:

-

Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities.

-

Recrystallization: Used to obtain high-purity crystalline this compound, provided a suitable solvent is found.

-

Fractional Distillation: Effective for separating the product from impurities with significantly different boiling points.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can vary based on the synthetic route but often include unreacted starting materials, byproducts from side reactions (such as isomers or oligomers), and residual solvents.

Q3: My this compound is an oil and won't crystallize. What should I do?

A3: "Oiling out" is a common issue. Refer to the troubleshooting guide for recrystallization below for potential solutions, which include trying different solvent systems, adjusting the cooling rate, or seeding the solution.

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the crystalline solid can also be a good indicator of purity.

Troubleshooting Guides

Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group in this compound to separate it from non-acidic impurities.

Experimental Protocol:

-

Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

-

Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.

-

Separate the aqueous layer containing the sodium 2-ethyl-2-butenoate.

-

Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities (back-extraction).

-

Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH 2-3), which will precipitate the purified this compound.

-

Extract the purified acid back into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Troubleshooting:

| Issue | Possible Cause | Suggested Solution |

| Poor Separation of Layers | Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. |

| Low Recovery of Product | Incomplete extraction or acidification. | Ensure thorough mixing during extraction. Check the pH of the aqueous layer after acidification to ensure complete protonation. |

| Product is Contaminated with Neutral Impurities | Insufficient washing of the aqueous layer. | Perform an additional back-extraction of the aqueous layer with the organic solvent before acidification. |

Logical Workflow for Acid-Base Extraction:

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[1] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[2]

Experimental Protocol:

-

Select a suitable solvent or solvent system where this compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[2]

-

Dissolve the crude acid in a minimum amount of the hot solvent to form a saturated solution.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

-

Once crystallization is complete, collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

-

Dry the crystals thoroughly.

Troubleshooting:

| Issue | Possible Cause | Suggested Solution |

| Oiling Out | The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent or a solvent mixture. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |

| No Crystal Formation | The solution is not sufficiently saturated, or the wrong solvent was chosen. | Evaporate some of the solvent to increase the concentration. Try a different solvent or a mixture of solvents. Cool the solution in an ice bath. |

| Low Yield | Too much solvent was used, or the crystals are too soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |

| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). |

Solvent Selection Guide (General):

A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[3] For a carboxylic acid like this compound, polar solvents should be considered.

| Solvent Polarity | Example Solvents | Potential Suitability |

| Polar Protic | Water, Ethanol, Methanol | May be too soluble, but a mixture with a non-polar solvent could work. |

| Polar Aprotic | Acetone, Ethyl Acetate | Good starting points for screening. |

| Non-Polar | Hexane, Toluene | Likely to have low solubility, but could be used as an anti-solvent in a solvent system. |

Decision Tree for Recrystallization Troubleshooting:

Fractional Distillation

This method is suitable for separating liquids with different boiling points.[2] For this compound, it can be used to remove lower or higher boiling impurities.

Experimental Protocol:

-

Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

-

Add the crude this compound to the distillation flask along with boiling chips.

-

Heat the flask gradually to ensure a slow and steady distillation rate.

-

Monitor the temperature at the head of the column. Collect fractions based on their boiling points. The fraction corresponding to the boiling point of this compound should be the pure product.

Troubleshooting:

| Issue | Possible Cause | Suggested Solution |

| Poor Separation | Inefficient column, distillation rate is too fast. | Use a more efficient fractionating column (e.g., one with a larger surface area). Reduce the heating rate to allow for proper vapor-liquid equilibrium. |

| Bumping | Uneven boiling. | Ensure fresh boiling chips are used. Use a magnetic stirrer if possible. |

| Temperature Fluctuations | Inconsistent heating, or a mixture of components distilling. | Ensure steady heating. Collect fractions over narrow temperature ranges. |

Physical Properties for Distillation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₆H₁₀O₂ | 114.14 | ~194-195 |

| Hypothetical Lower Boiling Impurity | - | < 114.14 | < 194 |

| Hypothetical Higher Boiling Impurity | - | > 114.14 | > 195 |

Note: The boiling point of this compound is an estimate based on similar compounds. The boiling points of impurities will vary depending on their identity.

Fractional Distillation Workflow Diagram:

References

Technical Support Center: Characterization of 2-Ethyl-2-butenoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-Ethyl-2-butenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the characterization of this compound?

A1: The primary challenges in characterizing this compound stem from its structure as a branched α,β-unsaturated carboxylic acid. Key difficulties include:

-

Isomer Separation: Distinguishing between the (E) and (Z)-geometric isomers can be challenging due to their similar physical properties.

-

Chromatographic Issues: The carboxylic acid group can lead to peak tailing in reverse-phase HPLC due to interactions with residual silanols on the stationary phase. Its volatility also makes it suitable for GC, but derivatization is often necessary to improve peak shape and thermal stability.[1][2]

-

Potential for Isomerization: The double bond may be susceptible to isomerization under certain analytical conditions, such as exposure to acid, base, or heat.

-

Identification of Impurities: Structurally similar impurities, arising from the synthesis process, can co-elute or have similar spectral properties, complicating accurate quantification and identification.

Q2: How can I differentiate between the (E) and (Z) isomers of this compound?

A2: Spectroscopic methods are key to differentiating the geometric isomers:

-

NMR Spectroscopy: 1H NMR is a powerful tool. The chemical shifts of the vinyl proton and the protons of the ethyl group will differ between the (E) and (Z) isomers due to the different spatial arrangement and through-space magnetic effects. Nuclear Overhauser Effect (NOE) experiments can definitively establish the stereochemistry by observing spatial proximity between the ethyl group and the other substituent on the double bond.

-

Chromatography: High-resolution gas chromatography (GC) with a suitable capillary column or specialized HPLC columns can often achieve separation of the isomers.

Q3: Is derivatization necessary for the GC analysis of this compound?

A3: While direct analysis of free carboxylic acids is possible on polar GC columns, derivatization is highly recommended to improve peak shape, reduce tailing, and enhance thermal stability.[3] Silylation, by converting the acidic proton to a trimethylsilyl (TMS) group, is a common and effective method.[4][5][6][7]

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing in Reverse-Phase HPLC

-

Possible Cause 1: Secondary Silanol Interactions. The acidic proton of the carboxyl group can interact with residual free silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2]

-

Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) will suppress the ionization of the carboxylic acid and the silanol groups, minimizing these interactions.[1][8][9]

-

Solution 2: Increase Buffer Concentration. A higher buffer concentration can help to mask the silanol groups and improve peak shape.[2]

-

Solution 3: Use an End-Capped Column. Employ a column that has been end-capped to reduce the number of accessible free silanols.[2]

-

-

Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.[1][2]

-

Solution: Reduce Sample Concentration. Dilute the sample and reinject. Observe if the peak shape improves.

-

-

Possible Cause 3: Extra-column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.

-

Solution: Minimize Tubing Length. Use tubing with a narrow internal diameter and keep the connections as short as possible.[10]

-

GC Analysis

Issue: Poor Peak Shape and Low Response

-

Possible Cause 1: Adsorption. The polar carboxylic acid group can adsorb to active sites in the GC inlet or on the column, leading to broad, tailing peaks and poor recovery.

-

Solution 1: Derivatization. Derivatize the carboxylic acid to a less polar ester, such as a trimethylsilyl (TMS) ester, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5][6][7]

-

Solution 2: Use a Deactivated Inlet Liner. Ensure a clean, deactivated inlet liner is used to minimize active sites.

-

-

Possible Cause 2: Thermal Degradation. Although relatively stable, high temperatures in the GC inlet or column could potentially cause degradation or isomerization.

-

Solution: Optimize Temperatures. Use the lowest possible inlet and oven temperatures that still provide good chromatography.

-

Mass Spectrometry (MS) Analysis

Issue: Difficulty in Identifying the Molecular Ion

-

Possible Cause: Fragmentation. Carboxylic acids can sometimes exhibit a weak or absent molecular ion peak in electron ionization (EI) mass spectrometry due to fragmentation.

-

Solution 1: Use Soft Ionization Techniques. Employ chemical ionization (CI) or electrospray ionization (ESI) which are softer ionization methods and are more likely to produce a prominent protonated molecule [M+H]+ or deprotonated molecule [M-H]-.

-

Solution 2: Analyze the Fragmentation Pattern. Look for characteristic fragment ions. For a carboxylic acid, common losses include the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).

-

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water

-

B: Acetonitrile

-

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B